molecular formula C17H22NO6- B14058241 (S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate

(S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No.: B14058241
M. Wt: 336.4 g/mol
InChI Key: AJDUMMXHVCMISJ-ZDUSSCGKSA-M
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Description

(S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a pentanoate backbone. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the pentanoate backbone can be reduced to form an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under mild conditions to reveal the free amino group, which can then participate in various biochemical pathways. The benzyloxy group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(benzyloxy)-2-amino-5-oxopentanoate: Lacks the Boc protection, making it more reactive.

    (S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-pentanoate: Contains a hydroxyl group instead of a carbonyl group, altering its reactivity.

Uniqueness

(S)-5-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate is unique due to its combination of a benzyloxy group, a Boc-protected amino group, and a pentanoate backbone. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C17H22NO6-

Molecular Weight

336.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoate

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/p-1/t13-/m0/s1

InChI Key

AJDUMMXHVCMISJ-ZDUSSCGKSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

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